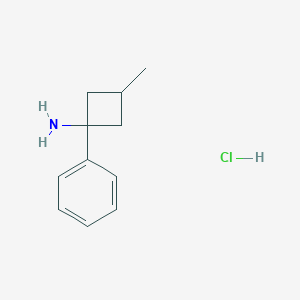

3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride

Description

Key Structural Identifiers

The cyclobutane ring introduces significant angle strain, with bond angles deviating from the ideal tetrahedral geometry. This strain influences the compound’s reactivity, particularly in ring-opening reactions and stereoselective transformations. The phenyl and methyl groups further modulate electronic and steric properties, making the compound a versatile intermediate for synthesizing pharmacologically active molecules.

Historical Context in Cyclobutylamine Chemistry

Cyclobutylamine derivatives have evolved from niche synthetic targets to critical building blocks in drug discovery. Early work focused on overcoming the challenges of cyclobutane synthesis, such as the limited thermal stability of four-membered rings. Key milestones include:

Early Developments

- Photochemical [2+2] Cycloadditions : Initial methods for cyclobutane synthesis relied on ultraviolet light-mediated reactions between alkenes and imines, though yields were often low.

- Demjanov Rearrangement : Cyclobutylamine derivatives were first synthesized via rearrangement of cyclopropylmethanol or cyclobutylamine under acidic conditions, as demonstrated in the early 20th century.

Modern Advances

- Enzymatic Functionalization : Engineered P450 BM3 enzymes enabled selective hydroxylation of cyclobutylamine derivatives, providing access to chiral intermediates for drug synthesis. For example, N-Boc-protected cyclobutylamine was hydroxylated at unactivated C–H bonds with high stereoselectivity.

- Photoredox Catalysis : Visible-light-mediated reactions expanded the toolbox for cyclobutylamine modification. A 2015 study demonstrated C–C bond cleavage in cyclobutylanilines, enabling [4+2] annulation with alkynes to form cyclohexene derivatives.

- Pharmaceutical Applications : Cyclobutane rings are increasingly incorporated into drug candidates for their conformational rigidity. The 2022 review by PMC highlighted cyclobutanes as bioisosteres in kinase inhibitors and antiviral agents.

Role of 3-Methyl-1-phenylcyclobutan-1-amine Hydrochloride

This compound exemplifies the intersection of synthetic innovation and medicinal utility:

- Its phenyl group enhances binding to aromatic residues in biological targets, as seen in serotonin reuptake inhibitors.

- The methyl group improves metabolic stability by shielding reactive sites.

- Recent patents describe its use in continuous photochemical synthesis, enabling scalable production of cyclobutane-based scaffolds.

Properties

IUPAC Name |

3-methyl-1-phenylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-7-11(12,8-9)10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNBOKKMVDQTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-phenylcyclobutanone with ammonia or an amine source under acidic conditions to form the amine, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique structural features allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Ketones, carboxylic acids |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Alkyl halides, acyl chlorides | Substituted derivatives |

Biology

The compound has been investigated for its potential biological activities, particularly its interaction with neurotransmitter systems. It is hypothesized that it may act as a modulator of serotonin and norepinephrine transporters, suggesting applications in treating mood disorders.

Antidepressant Effects

Research indicates that structurally related compounds exhibit significant antidepressant properties through the inhibition of serotonin reuptake. This mechanism enhances serotonin availability in synaptic clefts.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (μM) | CC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 1.6 | >100 | Apoptosis induction; G2/M arrest |

| HepG-2 | 1.05 | >100 | Apoptosis induction; caspase activation |

| HCT-116 | 1.46 | >100 | Cell cycle arrest; Bax upregulation |

These findings indicate that the compound may induce apoptosis and disrupt cell cycle progression in cancer cells.

Medical Applications

The exploration of this compound in medicinal chemistry highlights its potential as a lead compound in drug development. Its interactions with specific molecular targets may lead to therapeutic applications in treating various conditions, including mood disorders and certain cancers.

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it valuable for developing new formulations and products across different sectors.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting their function. The phenyl group can participate in π-π interactions, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane-Based Amine Hydrochlorides

(a) 3-Fluoro-3-methylcyclobutan-1-amine hydrochloride

- Structure : Features a fluorine atom and methyl group on the cyclobutane ring.

- This may affect solubility and receptor binding in pharmacological contexts .

- Synonym: trans-3-fluoro-3-methylcyclobutan-1-amine hydrochloride (CAS: 1812174-83-6) .

(b) Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride

- Structure : Contains a methoxy group and carboxylate ester, unlike the phenyl and methyl groups in the target compound.

- Functional Impact : The ester group increases hydrophilicity and metabolic susceptibility, whereas the phenyl group in 3-Methyl-1-phenylcyclobutan-1-amine hydrochloride enhances lipophilicity .

Phenyl-Substituted Amine Hydrochlorides

(a) (S)-3-Methyl-1-phenylbutan-1-amine hydrochloride

- Structure : A butanamine backbone with a phenyl and methyl group (CAS: 1263198-93-1 ).

- This structural difference may alter pharmacokinetic properties such as bioavailability .

(b) 1-(3-Fluorophenyl)-3-methylbutan-1-amine hydrochloride

- Structure : Incorporates a fluorophenyl group instead of phenyl.

- Impact: Fluorination at the phenyl ring can enhance metabolic stability and binding affinity in drug design, contrasting with the non-fluorinated target compound .

Non-Cyclobutane Amine Hydrochlorides

(a) Memantine Hydrochloride

- Structure : A polycyclic adamantane derivative.

- Comparison : Memantine’s bulky adamantane framework provides high lipid solubility and NMDA receptor antagonism, whereas the smaller cyclobutane ring in the target compound may limit such interactions .

(b) Chlorpromazine Hydrochloride

- Structure: A phenothiazine-derived tertiary amine.

- Functional Contrast: The phenothiazine ring enables dopamine receptor antagonism, a property absent in the simpler cyclobutane-amine structure .

Physicochemical and Spectral Data Comparison

Table 1: Key Properties of Selected Compounds

Biological Activity

3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data regarding its biological activity, mechanisms, and applications.

Chemical Structure:

- IUPAC Name: 3-Methyl-1-phenylcyclobutan-1-amine hydrochloride

- Molecular Formula: CHClN

- Molecular Weight: 201.71 g/mol

The synthesis of this compound often involves the cyclization of 3-methyl-1-phenylcyclobutanone with ammonia or an amine source under acidic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the phenyl group may participate in π-π interactions. These interactions can influence the function of target proteins and enzymes, potentially leading to therapeutic effects.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Neuropharmacological Effects

A study assessed the neuropharmacological properties of this compound, demonstrating its potential as a neuroprotective agent. The compound was found to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Antiviral Activity

In vitro studies have shown that derivatives of this compound may inhibit viral replication. For instance, certain analogs demonstrated potency against Hepatitis C Virus (HCV), suggesting a mechanism that disrupts viral assembly .

Case Studies

Case Study 1: Neuroprotective Properties

In a controlled experiment, rats treated with this compound exhibited improved cognitive function and reduced markers of oxidative stress compared to control groups. This suggests its potential role in neuroprotection and cognitive enhancement.

Case Study 2: Antiviral Screening

A screening of various compounds including this compound revealed significant antiviral activity against HCV, with effective concentrations (EC50) around 2.57 μM. The compound's mechanism involved interference with viral protein localization within host cells .

Data Tables

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Neuroprotective | Improved cognitive function in animal models | |

| Antiviral | Inhibition of HCV replication | |

| Interaction with Receptors | Modulation of neurotransmitter systems |

Table 2: Structure Activity Relationship (SAR) Findings

| Compound ID | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound A | 2.57 | >20 | >7.8 |

| Compound B | 0.19 | 3.63 | 19.1 |

| Compound C | 0.60 | 4.78 | 7.9 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-1-phenylcyclobutan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of phenyl-substituted precursors followed by amine functionalization and salt formation. For example, amine alkylation under anhydrous conditions (e.g., using LiAlH₄ or NaBH₄) and subsequent HCl neutralization are critical steps . Optimization includes temperature control (0–5°C during salt formation) and purification via recrystallization or HPLC to achieve >95% purity. Solvent selection (e.g., ethanol for recrystallization) and inert atmospheres minimize side reactions .

Q. How is the structural integrity of 3-methyl-1-phenylcyclobutan-1-amine hydrochloride validated in synthetic batches?

- Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., DMSO-d₆ solvent for amine proton detection), mass spectrometry (ESI-MS for molecular ion confirmation), and X-ray crystallography to resolve cyclobutane ring geometry and confirm stereochemistry. Comparative FT-IR analysis against reference spectra ensures functional group consistency .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/REACH guidelines:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates.

- Waste Disposal : Segregate halogenated organic waste in labeled containers for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurity profiles. Implement orthogonal assays:

- In vitro : Compare enzyme inhibition (e.g., monoamine oxidase) across multiple cell models (HEK293 vs. SH-SY5Y).

- Analytical : Use LC-MS/MS to quantify trace impurities (e.g., cyclopropane byproducts) that may interfere with receptor binding .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in neurological targets?

- Methodological Answer :

- Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands for serotonin receptors) with Scatchard analysis to determine Kd.

- Computational Modeling : Molecular docking (AutoDock Vina) to map interactions with NMDA receptor subunits, guided by cyclobutane ring rigidity and amine protonation states .

Q. How can researchers optimize analytical methods for detecting low-concentration metabolites in pharmacokinetic studies?

- Methodological Answer :

- Sample Prep : Solid-phase extraction (C18 columns) with derivatization using 2-chloro-1,3-dinitrobenzene (CNBF) to enhance UV/fluorescence detection.

- Instrumentation : UPLC-QTOF-MS with a HILIC column (2.1 × 100 mm, 1.7 µm) for polar metabolite separation. Validate with spiked plasma samples (LOQ: 0.1 ng/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.